Although the specific synthesis of 3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione was not found, the paper describing 1,3,8-triazaspiro[4.5]decane-2,4-diones as HIF PHD inhibitors mentions the utilization of high-throughput experimentation (HTE) techniques for optimizing C-N coupling reactions. This method enabled a comprehensive structure-activity relationship (SAR) analysis and led to the development of spirohydantoin derivatives with improved pharmacokinetic properties.
While the specific mechanism of action of 3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unknown, research on related spirohydantoins suggests they might function as HIF PHD inhibitors. HIF PHD enzymes regulate hypoxia-inducible factor (HIF), a transcription factor crucial for oxygen homeostasis. Inhibition of HIF PHD leads to HIF stabilization and activation, promoting erythropoietin (EPO) production and red blood cell formation.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: